2-Phenoxypyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIWOAICJBBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249640-57-0 | |
| Record name | 2-phenoxypyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Derivatization Strategies for 2 Phenoxypyrimidin 5 Amine
Chemical Transformations of the 5-Amine Functional Group
The primary amine at the 5-position of the pyrimidine (B1678525) ring is a key site for derivatization, enabling the synthesis of a diverse array of analogues with modified properties.
Amide Coupling Reactions
The formation of an amide bond is a fundamental transformation in organic synthesis, often employed to create peptidomimetics and other biologically active molecules. hepatochem.com The amine group of 2-phenoxypyrimidin-5-amine can readily participate in amide coupling reactions with various carboxylic acids. These reactions are typically facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. hepatochem.comnih.gov For instance, the coupling of a carboxylic acid with this compound using EDC and HOBt proceeds through the formation of a highly reactive HOBt ester intermediate, which then readily reacts with the amine to form the desired amide. nih.gov This method is particularly useful for coupling with electron-deficient amines. nih.gov
Table 1: Examples of Amide Coupling Reagents and Conditions
| Coupling Reagent System | Typical Solvent | Additive | Reaction Conditions |
|---|---|---|---|
| EDC/HOBt | Acetonitrile, DMF | DIPEA | Room Temperature |
| DCC/DMAP | Dichloromethane | - | Room Temperature |
| HATU/DIPEA | DMF | - | Room Temperature |
| BOPCl/Et3N | Dichloromethane | - | Room Temperature |
This table is generated based on common amide coupling conditions and may not be exhaustive. nih.govgrowingscience.com
Alkylation and Arylation Reactions of the Amine Nitrogen
The nitrogen atom of the 5-amine group can undergo both alkylation and arylation to yield secondary and tertiary amines.
Alkylation: Direct alkylation can be achieved by reacting this compound with alkyl halides. libretexts.org However, this method can sometimes lead to multiple alkylations, resulting in a mixture of products. libretexts.orgsavemyexams.com A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine using a reducing agent like sodium cyanoborohydride (NaBH3CN). libretexts.orgmasterorganicchemistry.com This two-step process generally provides a purer product in good yield. libretexts.org Copper-catalyzed N-alkylation of anilines with alcohols has also been reported as an efficient method for synthesizing N-alkylated anilines. sioc-journal.cn
Arylation: N-arylation of the amine can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically involves an aryl halide (bromide or iodide), a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine (B1218219) ligand (e.g., xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent like toluene. nih.gov This methodology allows for the synthesis of a wide range of N-aryl-2-phenoxypyrimidin-5-amine derivatives.
Formation of Sulfonamide Derivatives
Sulfonamides are an important class of compounds with a broad spectrum of biological activities. ijarsct.co.inajchem-b.com The reaction of this compound with a sulfonyl chloride in the presence of a base is the most common method for synthesizing sulfonamide derivatives. ijarsct.co.inekb.eg The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the sulfonamide linkage. ijarsct.co.in Pyridine is often used as the base in these reactions. ekb.egmdpi.com
For example, the reaction of this compound with 2,6-difluorobenzene-1-sulfonyl chloride would yield N-(2-phenoxypyrimidin-5-yl)-2,6-difluorobenzenesulfonamide. The nucleophilicity of the amine can influence the reaction's efficiency. ijarsct.co.in
Imine (Schiff Base) Formation
The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netniscair.res.inmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of Schiff bases is often reversible and the rate is generally greatest around a pH of 5. libretexts.org A variety of aromatic aldehydes can be used to synthesize a library of Schiff base derivatives. researchgate.netniscair.res.in These reactions are often carried out in solvents like ethanol (B145695) with a catalytic amount of acetic acid. niscair.res.in
Table 2: Examples of Aldehydes Used in Schiff Base Formation
| Aldehyde | Resulting Schiff Base Moiety |
|---|---|
| Benzaldehyde | N-benzylidene-2-phenoxypyrimidin-5-amine |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-2-phenoxypyrimidin-5-amine |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2-phenoxypyrimidin-5-amine |
| 2-Hydroxybenzaldehyde | 2-(((2-phenoxypyrimidin-5-yl)imino)methyl)phenol |
This table provides illustrative examples of Schiff base formation.
Urea (B33335) and Thiourea (B124793) Derivatization
Urea and thiourea derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological properties. chemicaljournal.innih.gov These derivatives can be synthesized from this compound by reacting it with isocyanates or isothiocyanates, respectively. researchgate.netnih.gov The amine group nucleophilically attacks the central carbon atom of the isocyanate or isothiocyanate to form the corresponding urea or thiourea. This reaction is a straightforward and efficient method for derivatization. researchgate.net The biological activity of the resulting compounds can be tuned by varying the substituent on the isocyanate or isothiocyanate. biointerfaceresearch.com
Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring System
The pyrimidine ring itself can undergo electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.
Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. uoanbar.edu.iq While the phenoxy group at the 2-position is a potential leaving group, its displacement would require a strong nucleophile and potentially harsh reaction conditions. The positions ortho and para to the ring nitrogens (positions 4 and 6) are generally the most activated towards nucleophilic attack. uoanbar.edu.iq The specific conditions and outcomes of nucleophilic substitution on the this compound ring would depend on the nature of the nucleophile and the reaction conditions employed.
Ortho C-H Functionalization via Palladium-Catalyzed Activation
A significant advancement in the derivatization of 2-phenoxypyrimidines is the direct functionalization of the C-H bonds at the ortho position of the phenoxy group through palladium-catalyzed activation. nih.gov This method provides an efficient route to synthesize substituted phenol (B47542) derivatives, which can be challenging to produce through traditional multi-step sequences. The ether oxygen of the 2-phenoxypyrimidine (B1148737) acts as a directing group, guiding the palladium catalyst to the ortho C-H bond of the phenyl ring. nih.govscienceopen.com
Research has demonstrated the viability of both acetoxylation and arylation at this position. nih.gov The palladium-catalyzed direct acetoxylation of 2-phenoxypyrimidine provides a pathway to phenol derivatives that show potential antimycobacterial and herbicidal activities. nih.gov This transformation is typically achieved using a palladium catalyst such as Pd(OAc)₂, an oxidant, and appropriate reaction conditions. The process involves the formation of a palladacycle intermediate, which then undergoes functionalization. d-nb.infonih.gov
Similarly, direct arylation can be accomplished, creating C-C bonds and introducing further structural diversity. These reactions generally exhibit moderate to excellent yields, highlighting the utility of this strategy for the rapid elaboration of the 2-phenoxypyrimidine scaffold. nih.gov
Table 1: Examples of Palladium-Catalyzed Ortho C-H Functionalization of 2-Phenoxypyrimidines nih.gov
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| Acetoxylation | 2-Phenoxypyrimidine | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, DCE, 100 °C | 2-(2-Acetoxyphenoxy)pyrimidine | 85% |
| Arylation | 2-Phenoxypyrimidine | Pd(OAc)₂, Iodobenzene, Ag₂CO₃, TFA, DCE, 120 °C | 2-(Biphenyl-2-yloxy)pyrimidine | 72% |
| Acetoxylation | 5-Bromo-2-phenoxypyrimidine | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, DCE, 100 °C | 2-(2-Acetoxyphenoxy)-5-bromopyrimidine | 81% |
Further Substitutions at Other Positions on the Pyrimidine Core
The pyrimidine core of this compound offers several positions for further substitution, primarily at the C4, C6, and N5 positions. The reactivity at these sites allows for the introduction of a wide array of functional groups.
Substitution at C4 and C6: The C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, particularly if they bear a suitable leaving group like a halogen. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives often starts from 2-amino-4,6-dichloropyrimidine. mdpi.com In a similar fashion, a 2-phenoxy-4,6-dichloropyrimidine scaffold would allow for sequential or simultaneous displacement of the chloro groups by various nucleophiles such as amines, alcohols, or thiols. mdpi.comnih.gov The regioselectivity of these substitutions can often be controlled by reaction conditions. For example, in the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with nucleophiles, substitution generally occurs selectively at the 4-position. sci-hub.se
Functionalization at C5: The C5 position, adjacent to the amine, is also a target for modification. Palladium-catalyzed C-H functionalization strategies have been developed for the direct arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org This remote functionalization proceeds through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the coupling partner, and is highly regioselective. rsc.org Furthermore, the amino group at C5 can be derivatized. It can undergo reactions typical of aromatic amines, such as acylation to form amides or reactions with carbonyl compounds to form Schiff bases. researchgate.netgoogle.com For example, the amino group can be reacted with reagents like 3,5-dimethoxybenzoyl chloride to yield the corresponding benzamide (B126) derivative. tandfonline.com
Table 2: Examples of Derivatization at Other Pyrimidine Core Positions
| Position | Reaction Type | Starting Material Precursor | Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| C4 | Nucleophilic Substitution | 2,4-Dichloro-5-nitropyrimidine | Phenols, Alcohols, Amines | 4-Substituted-2-chloro-5-nitropyrimidines | sci-hub.se |
| C4/C6 | Nucleophilic Substitution | 2-Amino-4,6-dichloropyrimidine | Various Amines, TEA | 4,6-Disubstituted-2-aminopyrimidines | mdpi.com |
| C5 | Palladium-Catalyzed Arylation | N-(Alkyl)pyrimidin-2-amine | Pd Catalyst, Aryl Halides | 5-Aryl-N-(alkyl)pyrimidin-2-amines | rsc.org |
| N5 | Acylation | 5-Amino-2-phenoxypyrimidine derivative | Acid Chlorides (e.g., α-picolinlyl chloride) | N-Acylated pyrimidine | tandfonline.com |
Chemical Modifications Involving the Phenoxy Moiety
One direct approach is electrophilic aromatic substitution on the phenyl ring. For example, during the nitration of certain phenoxypyrimidine derivatives, there is a noted tendency for the phenoxy moiety to be nitrated alongside other transformations. google.com This indicates that the phenyl ring is sufficiently activated to undergo reactions like nitration or halogenation, although controlling the position of substitution (ortho, meta, para) would be critical.
A more common and controlled strategy for introducing diversity to the phenoxy moiety is to utilize substituted phenols in the initial synthesis. A wide variety of 2-(substituted-phenoxy)pyrimidine derivatives have been synthesized by coupling the pyrimidine core with pre-functionalized phenols. sci-hub.se Examples from medicinal chemistry literature show derivatives bearing methoxy, fluoro, chloro, and trifluoromethyl groups on the phenoxy ring. nih.govmdpi.com This approach avoids potential issues with selectivity and harsh conditions that might arise from attempting to directly functionalize the phenoxy ring on the assembled heterocyclic system. For instance, compounds with 4-fluorophenoxy and 4-chlorophenoxy groups have been synthesized and studied for their biological activities. nih.gov
Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
A ¹H NMR spectrum of 2-phenoxypyrimidin-5-amine would be expected to show distinct signals for each unique proton environment. The spectrum would provide key information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
Pyrimidine (B1678525) Ring Protons: The two protons on the pyrimidine ring are in different chemical environments and would appear as distinct signals. The proton at the C4 position and the proton at the C6 position would likely appear as singlets or very finely split doublets in the aromatic region, typically between δ 8.0 and 8.5 ppm. Their exact chemical shift would be influenced by the electronic effects of the neighboring nitrogen atoms and the phenoxy and amine groups.
Phenoxy Group Protons: The five protons of the phenyl ring would resonate in the aromatic region, generally between δ 7.0 and 7.5 ppm. Due to the ether linkage, the ortho-protons (adjacent to the oxygen) would likely be shifted slightly downfield compared to the meta- and para-protons. The signals would present as complex multiplets due to spin-spin coupling between adjacent protons.
Amine Group Protons: The amine (-NH₂) protons would typically appear as a broad singlet. Its chemical shift is variable and can range from δ 3.0 to 5.0 ppm, depending on the solvent, concentration, and temperature. This signal would disappear upon the addition of deuterium oxide (D₂O) to the NMR sample, a common technique to confirm the presence of exchangeable protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H (C4/C6) | 8.0 - 8.5 | s or d | 2H |
| Phenoxy H (ortho) | 7.2 - 7.5 | m | 2H |
| Phenoxy H (meta, para) | 7.0 - 7.4 | m | 3H |
| Amine (-NH₂) | 3.0 - 5.0 | br s | 2H |
A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure.
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring would show characteristic shifts. The carbon atom at the C2 position, bonded to the electronegative oxygen of the phenoxy group and two nitrogen atoms, would be significantly deshielded and appear far downfield, likely in the δ 160-170 ppm range. The C5 carbon, attached to the amine group, would appear around δ 130-140 ppm. The C4 and C6 carbons would likely be found in the δ 150-160 ppm region.
Phenoxy Group Carbons: The carbon atom of the phenyl ring directly attached to the ether oxygen (ipso-carbon) would appear in the δ 150-160 ppm range. The other aromatic carbons of the phenoxy group would resonate in the typical aromatic region of δ 120-130 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C2 | 160 - 170 |
| Pyrimidine C4/C6 | 150 - 160 |
| Pyrimidine C5 | 130 - 140 |
| Phenoxy C (ipso) | 150 - 160 |
| Phenoxy C (ortho, meta, para) | 120 - 130 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the phenoxy ring, showing correlations between adjacent ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal (from ¹H NMR) to its attached carbon signal (from ¹³C NMR), for instance, linking the pyrimidine proton signals to their corresponding pyrimidine carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm spatial relationships and conformation, for example, by observing through-space interactions between the ortho-protons of the phenoxy group and the C4/C6 protons of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS is used to determine the precise mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₀H₉N₃O), the expected monoisotopic mass is 187.07455 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.
Table 3: Predicted HRMS Adducts for this compound (C₁₀H₉N₃O)
| Adduct Ion | Formula | Calculated Mass-to-Charge (m/z) |
| [M+H]⁺ | C₁₀H₁₀N₃O⁺ | 188.08183 |
| [M+Na]⁺ | C₁₀H₉N₃NaO⁺ | 210.06377 |
| [M+K]⁺ | C₁₀H₉N₃KO⁺ | 226.03771 |
| [M-H]⁻ | C₁₀H₈N₃O⁻ | 186.06727 |
Different ionization techniques can be used to generate ions for mass analysis, often coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC).
Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used with LC-MS. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. An ESI-MS spectrum would be expected to show a prominent peak at m/z 188.08, confirming the molecular weight of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This method uses a harsher ionization technique, Electron Ionization (EI), which causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can help identify the compound and provide structural information.
Tandem Mass Spectrometry (MS/MS): In techniques like LC-MS/MS, the molecular ion (e.g., m/z 188) can be isolated and then fragmented by collision-induced dissociation (CID). The analysis of these fragments provides detailed structural information. Expected fragmentation pathways for this compound could include:
Loss of the phenoxy group or phenol (B47542).
Cleavage of the pyrimidine ring, often initiated by the loss of small molecules like HCN.
Typical fragmentation of the amine group.
Analysis of these fragmentation patterns helps to confirm the presence and connectivity of the phenoxy, pyrimidine, and amine substructures within the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, collision-induced dissociation (CID) would be employed on the protonated molecule [M+H]⁺.
The fragmentation of this compound is expected to follow pathways characteristic of its constituent functional groups: the pyrimidine ring, the phenoxy group, and the amine substituent. The fragmentation of pyrimidine derivatives can be influenced by substituents on the ring. nih.gov For aliphatic amines, a common fragmentation pathway is the cleavage at the α C-C bond. libretexts.org
Expected key fragmentation pathways for this compound would include:
Cleavage of the C-O Ether Bond: A primary fragmentation would likely involve the breaking of the bond between the pyrimidine ring and the phenoxy group. This could result in fragments corresponding to the phenoxy radical or cation and the 2-aminopyrimidine (B69317) radical cation, or vice-versa depending on charge distribution.
Loss of Phenol: A rearrangement reaction could lead to the neutral loss of phenol (C₆H₅OH), resulting in a protonated aminopyrimidine fragment.
Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small molecules like HCN or cyanamide, consistent with the fragmentation of other heterocyclic amines. arkat-usa.org
Loss of Ammonia: Fragmentation involving the amine group could lead to the loss of ammonia (NH₃) or an amino radical (NH₂•).
While specific experimental MS/MS data for this compound is not detailed in the provided literature, predictive models can offer insight into the expected collision cross-section (CCS) values for different adducts, which can aid in identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 188.08183 | 138.0 |
| [M+Na]⁺ | 210.06377 | 146.5 |
| [M-H]⁻ | 186.06727 | 141.9 |
| [M+NH₄]⁺ | 205.10837 | 154.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ether linkage, and aromatic systems.
N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3250 cm⁻¹. wpmucdn.comorgchemboulder.comlibretexts.org One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration. orgchemboulder.comlibretexts.org
C-N Stretching: The stretching vibrations for the C-N bonds are also characteristic. Aromatic amines typically exhibit strong C-N stretching bands in the 1335-1250 cm⁻¹ region. orgchemboulder.com
N-H Bending: A sharp N-H bending (scissoring) vibration for the primary amine is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com
C-O-C Stretching: The phenoxy group will produce characteristic asymmetric and symmetric C-O-C stretching bands. Aryl-alkyl ethers typically show a strong asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.
Aromatic C-H and C=C Stretching: The phenyl and pyrimidine rings will show C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C stretching bands in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3250 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-N | Stretch | 1335 - 1250 | Strong |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Primary/Secondary Amine (N-H) | Wag | 910 - 665 | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to be characterized by absorptions arising from π–π* and n–π* transitions within its aromatic and heteroaromatic rings. mdpi.comnih.gov
The pyrimidine and phenyl rings constitute a conjugated system. The presence of the amine (-NH₂) and phenoxy (-OPh) groups, both of which are auxochromes with lone pairs of electrons, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine or benzene. libretexts.org The lone pair of electrons on the amine's nitrogen atom can interact with the π-electron system of the pyrimidine ring, shifting the absorption to longer wavelengths. libretexts.org Similarly, the oxygen atom of the phenoxy group can influence the electronic transitions.
Typical aromatic compounds exhibit a strong absorption band (the E-band) around 200 nm and a weaker band (the B-band) at longer wavelengths, such as benzene's λₘₐₓ of 256 nm. libretexts.org For arylamines like aniline, this B-band is shifted to around 280 nm. libretexts.org Therefore, this compound is predicted to have significant absorption in the 250-300 nm range due to π–π* transitions. Weaker n–π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically at longer wavelengths with lower intensity. mdpi.comnih.gov
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π | Phenyl and Pyrimidine rings | ~250 - 300 |
| n → π | N and O heteroatoms | >300 |
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
A single-crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure in the solid state. This technique would reveal the precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry. The analysis involves directing X-rays at a single crystal and measuring the diffraction pattern, which is then used to compute a three-dimensional electron density map from which the atomic positions are derived. mdpi.commdpi.com This method has been successfully used to determine the structures of related compounds, such as 2-amino-5-iodopyrimidine. nih.gov
The primary output of a single-crystal X-ray diffraction experiment is a detailed geometric description of the molecule. This includes highly accurate measurements of all bond lengths, bond angles, and dihedral (torsion) angles. This data allows for a detailed analysis of the molecular conformation. For this compound, this would include the planarity of the pyrimidine and phenyl rings, the C-O-C angle of the ether linkage, and the orientation of the amine group relative to the pyrimidine ring.
| Bond Type | Typical Bond Length (Å) |
|---|---|
| Aromatic C-C (in Phenyl ring) | ~1.39 - 1.40 |
| Aromatic C:N (in Pyrimidine ring) | ~1.33 - 1.34 |
| Aromatic C-N (Amine) | ~1.37 - 1.43 |
| Aryl C-O (Ether) | ~1.36 - 1.42 |
| N-H (Amine) | ~0.9 - 1.0 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a cornerstone for elucidating the fundamental properties of a molecule from first principles. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and its influence on molecular geometry and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for determining molecular geometries and electronic properties. researchgate.net The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional arrangement. physchemres.org
For 2-Phenoxypyrimidin-5-amine, DFT calculations would reveal crucial parameters such as bond lengths, bond angles, and dihedral angles that define its molecular architecture. These parameters are fundamental to understanding how the molecule might interact with biological targets.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP)
| Parameter | Bond/Atoms | Value |
| Bond Length (Å) | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C6-C5 | 1.40 | |
| C5-C4 | 1.39 | |
| C4-N3 | 1.33 | |
| N3-C2 | 1.34 | |
| C2-O | 1.36 | |
| O-C(phenoxy) | 1.41 | |
| C5-N(amine) | 1.38 | |
| Bond Angle (°) | N1-C2-N3 | 127.0 |
| C2-N3-C4 | 115.5 | |
| N3-C4-C5 | 128.5 | |
| C4-C5-C6 | 116.0 | |
| C5-C6-N1 | 128.0 | |
| C6-N1-C2 | 115.0 | |
| Dihedral Angle (°) | C4-C5-C6-N1 | 0.0 |
| C2-O-C(phenoxy)-C(phenoxy) | 30.0 |
Selection and Application of Appropriate Basis Sets
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide a more flexible description of the electron distribution but at a higher computational cost. researchgate.net The selection of an appropriate basis set is a critical step in obtaining reliable and meaningful computational results. For a molecule like this compound, a split-valence basis set with polarization and diffuse functions is generally recommended to accurately describe the electronic structure of the heteroatoms and the delocalized π-systems.
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
The electronic character of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
The distribution of electron density within the molecule can be quantified through population analysis methods, such as Mulliken charge analysis. This provides insight into the partial atomic charges on each atom, highlighting regions of positive and negative charge.
Table 3: Hypothetical Mulliken Atomic Charges of Selected Atoms in this compound
| Atom | Charge (a.u.) |
| N1 | -0.55 |
| C2 | 0.40 |
| N3 | -0.58 |
| C4 | 0.15 |
| C5 | -0.20 |
| C6 | 0.10 |
| O | -0.60 |
| N (amine) | -0.85 |
Furthermore, the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. The MEP is a valuable tool for predicting intermolecular interactions and reactive sites.
Prediction and Interpretation of Vibrational Spectra
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. q-chem.com This analysis is invaluable for the structural characterization of the molecule and for confirming the optimized geometry obtained from the calculations. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-N and C-O stretching vibrations within the pyrimidine (B1678525) and phenoxy moieties, and various aromatic C-H stretching and bending modes.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3450 |
| Aromatic C-H stretch | 3100-3000 |
| C=N stretch (pyrimidine) | 1650 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O-C stretch | 1240 |
| C-N stretch (amine) | 1320 |
Molecular Modeling and Simulation
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and simulation techniques can explore its dynamic behavior. Methods like molecular dynamics (MD) simulations can track the atomic motions of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. For this compound, molecular modeling could be employed to study its conformational preferences, particularly the rotation around the C-O bond connecting the pyrimidine and phenoxy rings, which could be crucial for its biological activity.
Molecular Docking and Ligand-Target Interaction Profiling
Prediction of Binding Modes and Interaction Energies
To predict how this compound might interact with a biological target, such as an enzyme's active site, molecular docking simulations would be employed. This computational technique would involve preparing a 3D model of the target protein and virtually screening the conformational space of this compound to find the most favorable binding orientation, often referred to as the binding mode.
The strength of this interaction would be quantified by calculating the binding energy. A lower binding energy typically indicates a more stable and favorable interaction. These calculations would consider various forces, including electrostatic interactions, van der Waals forces, and solvation effects.
Table 1: Hypothetical Interaction Energy Data for this compound with a Kinase Target
| Computational Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Molecular Mechanics (MM/GBSA) | -8.5 | Lys745, Met793, Asp855 |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | -9.2 | Lys745, Met793, Asp855 |
Note: The data in this table is hypothetical and serves as an example of what would be generated from such a study. No published data of this nature for this compound is currently available.
Characterization of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions
A detailed analysis of the predicted binding mode would reveal the specific non-covalent interactions that stabilize the complex. For this compound, these would likely include:
Hydrogen Bonding: The amine group (-NH2) on the pyrimidine ring and the nitrogen atoms within the ring are potential hydrogen bond donors and acceptors, respectively. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor. These interactions with specific amino acid residues in a protein's active site would be critical for binding affinity and selectivity.
Hydrophobic Interactions: The phenyl group is inherently hydrophobic and would likely engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.
π-π Stacking Interactions: Both the pyrimidine and phenyl rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to binding stability.
Mechanistic Reaction Pathway Investigations
Theoretical investigations into the reaction mechanisms involving this compound would provide fundamental insights into its reactivity and guide the development of more efficient synthetic methodologies. Such studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction.
Identification of Reaction Intermediates and Transition States
A key aspect of a mechanistic study is the identification of all stationary points along the reaction coordinate, including reactants, products, reaction intermediates, and transition states. For a typical reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, computational methods would be used to locate the geometries of transient intermediates and the high-energy transition states that connect them.
Calculation of Activation Energies and Reaction Energy Profiles
Once the transition states are identified, their energies relative to the reactants can be calculated. This energy difference is known as the activation energy, which is a critical parameter that determines the rate of a chemical reaction. By calculating the energies of all intermediates and transition states, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction mechanism.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 15.2 |
| Leaving Group Departure | TS2 | 12.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. Specific theoretical studies on the reaction pathways of this compound are not available in the current literature.
Applications of 2 Phenoxypyrimidin 5 Amine As a Building Block in Organic Synthesis
Construction of Diverse Compound Libraries and Chemical Space Exploration
The synthesis of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify new therapeutic leads. The exploration of chemical space—the vast ensemble of all possible molecules—relies on the availability of versatile building blocks that can be elaborated into a wide array of structurally diverse compounds. nih.govnih.govmdpi.com
Heterocyclic compounds, particularly those containing the pyrimidine (B1678525) scaffold, are highly valued in the construction of these libraries due to their prevalence in pharmaceuticals. nih.gov Building blocks like 2-phenoxypyrimidin-5-amine are, in principle, ideal candidates for such synthetic endeavors. The primary amine can undergo a variety of reactions, including amidation, alkylation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse substituents. These reactions allow for the systematic modification of the core structure, leading to the generation of a library of related compounds with varied physicochemical properties.
While the strategic value of aminopyrimidine scaffolds in expanding chemical space for drug discovery is well-established, specific examples detailing the use of this compound in the systematic construction of large, diverse compound libraries are not extensively documented in publicly available scientific literature. However, its structural motifs are represented in chemical databases for potential synthesis and acquisition.
Development of Complex Heterocyclic Systems and Fused Ring Structures
The pyrimidine ring serves as a precursor for the synthesis of numerous fused heterocyclic systems, which are bicyclic or polycyclic structures where a pyrimidine ring is annulated with another ring. derpharmachemica.comsemanticscholar.org These fused systems, such as purines, pteridines, and pyrimido[4,5-d]pyrimidines, are of significant pharmacological importance. mdpi.com The synthesis of these complex structures often involves the strategic functionalization and subsequent cyclization of a substituted pyrimidine precursor.
This compound possesses functional groups that could facilitate the construction of such fused rings. The amino group at the 5-position, along with a suitable reaction partner introduced at an adjacent position (e.g., the 4- or 6-position), can participate in intramolecular cyclization reactions to form a new fused ring. General synthetic strategies often involve the reaction of an amino-substituted heterocycle with bifunctional electrophiles to build the new ring system. enamine.netresearchgate.net
Despite the theoretical potential for this compound to act as a key intermediate in the synthesis of novel fused heterocycles, specific, published synthetic routes commencing from this particular compound to create complex fused ring structures are not readily found in the current body of scientific literature.
Role as a Ligand in Coordination Chemistry and Catalysis
Amino-substituted nitrogen heterocycles are a well-established class of ligands in coordination chemistry. sciencenet.cn The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as Lewis bases, donating electron pairs to a metal center to form a coordination complex. These complexes have applications ranging from materials science to catalysis. The specific coordination mode can involve one or more of the available nitrogen atoms, leading to monodentate, bidentate, or bridging ligand behavior.
For instance, various aminopyrimidine derivatives have been successfully used to synthesize coordination polymers and metal-organic frameworks (MOFs) with interesting structural and photoluminescent properties. sciencenet.cn Furthermore, pyrimidine-based ligands are employed in transition metal catalysis, such as in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, where they can influence the efficiency and selectivity of the catalytic process. ccspublishing.org.cnnih.gov
Although the broader class of aminopyrimidines is known to participate in metal coordination, specific studies detailing the synthesis, characterization, and catalytic application of metal complexes involving this compound as a ligand are not prominent in the available literature.
Utilization in Materials Science and Polymer Chemistry
The incorporation of specific functional organic molecules into polymers and materials can impart unique properties, such as thermal stability, conductivity, or biological activity. Amine-functionalized molecules can be incorporated into polymer chains either as monomers in polymerization reactions (e.g., forming polyamides or polyimines) or by grafting them onto an existing polymer backbone.
The structure of this compound, with its reactive amine group and rigid aromatic system, suggests potential utility in materials science. It could theoretically be used to synthesize functional polymers or to modify the surfaces of materials. For example, polymers containing heterocyclic amine groups have been investigated for various applications. However, a review of the scientific literature indicates that the specific use of this compound as a monomer or functionalizing agent in polymer chemistry or for the development of new materials has not been reported.
Conclusion and Future Research Perspectives
Synthesis of Novel Derivatives with Tunable Chemical Features
A primary future direction is the rational design and synthesis of novel derivatives of 2-phenoxypyrimidin-5-amine. The existing scaffold offers multiple points for modification, allowing for the fine-tuning of its physicochemical properties. The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, and creating a library of analogues could yield compounds with tailored characteristics. mdpi.com
Future synthetic efforts can be categorized by the targeted modification site:
Modification of the Pyrimidine Core: The pyrimidine ring can be further substituted. For instance, halogenation could introduce reactive handles for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the attachment of various aryl or alkyl groups. nih.gov
Functionalization of the Amino Group: The 5-amino group is a key site for derivatization. Acylation, alkylation, or sulfonylation can introduce a wide array of functional groups, altering the compound's hydrogen bonding capacity, polarity, and steric profile.
Substitution on the Phenoxy Moiety: The phenyl ring of the phenoxy group is amenable to electrophilic aromatic substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can systematically modulate the electronic properties of the entire molecule.
These synthetic strategies, including nucleophilic aromatic substitution (SNAr) and catalyst-free methods, can be employed to generate a diverse library of compounds. nih.govnih.gov The goal is to create derivatives with predictable and controllable features, as summarized in the table below.
| Modification Site | Potential Reaction | Introduced Functional Group | Expected Impact on Chemical Features |
| Pyrimidine Ring | Halogenation followed by Suzuki Coupling | Aryl, Heteroaryl, Alkyl | Modulation of electronic properties, steric bulk, and solubility |
| 5-Amine Group | Acylation | Amide | Increased hydrogen bond donor/acceptor capability, altered polarity |
| Phenoxy Phenyl Ring | Nitration, Halogenation | Nitro (-NO2), Halogen (-Cl, -Br) | Altered electron density of the phenoxy oxygen, modified reactivity |
Integration of Advanced Analytical and Computational Techniques
To fully understand the synthesized derivatives, future research must integrate sophisticated analytical and computational methods. These techniques provide deep insights into molecular structure, properties, and potential interactions.
Computational Studies:
Density Functional Theory (DFT): DFT calculations can be used to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. nih.gov This includes analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict charge transfer and reactivity. nih.gov
Molecular Docking: For applications in medicinal chemistry, in-silico molecular modeling can predict how these novel derivatives might bind to biological targets like enzymes or receptors. nih.gov This computational screening saves time and resources by identifying promising candidates for further study. nih.gov
ADMET Prediction: Evaluating drug-like properties is crucial. nih.gov Computational tools can predict properties like the oil-water partition coefficient (cLogP) and topological polar surface area (TPSA), which are important for assessing a molecule's potential as a therapeutic agent. nih.govnih.gov
Advanced Analytical Techniques:
Spectroscopy: Comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) will be essential to confirm the structures of newly synthesized compounds. nih.govmdpi.com
X-ray Crystallography: Where possible, single-crystal X-ray diffraction would provide unambiguous proof of molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Exploration of Undiscovered Reactivity Pathways and Functionalization Opportunities
The known reactivity of the pyrimidine, amine, and phenoxy groups serves as a foundation for exploring novel chemical transformations. Future research should aim to uncover less common or entirely new reaction pathways to expand the synthetic utility of this compound.
Key areas for exploration include:
C-H Activation: Direct C-H activation on the pyrimidine or phenyl ring could offer a more efficient route to functionalization, avoiding the need for pre-functionalized starting materials like halogenated derivatives.
Novel Cyclization Reactions: The existing functional groups could be used as internal nucleophiles or electrophiles in reactions designed to build fused heterocyclic systems. For example, the 5-amino group could participate in condensation reactions with suitable reagents to form fused pyrimido[4,5-d]pyrimidine (B13093195) structures. mdpi.com
Metal-Catalyzed Cross-Coupling: Beyond standard Suzuki coupling, exploring a wider range of cross-coupling reactions (e.g., Buchwald-Hartwig amination on a halogenated precursor) could attach diverse nitrogen-based or other functional groups. nih.gov
The discovery of new reactions would not only yield novel molecular architectures but also contribute fundamentally to the broader field of heterocyclic chemistry.
Interdisciplinary Research Directions Based on Chemical Principles
The chemical properties of this compound and its derivatives make it a candidate for interdisciplinary research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The 2-aminopyrimidine (B69317) motif is a privileged structure found in several approved drugs. nih.gov A synthesized library of this compound derivatives could be screened against various biological targets, such as protein kinases, which are often modulated by pyrimidine-based molecules. mdpi.com
Materials Science: The aromatic and polar nature of the scaffold suggests potential applications in materials science. Derivatives with extended π-systems could be investigated for their optical or electronic properties. The ability to form hydrogen bonds could also be exploited in the design of supramolecular assemblies or functional polymers.
By leveraging the tunable chemical features and exploring the reactivity of this scaffold, future research can position this compound as a valuable building block for creating functional molecules with applications across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Phenoxypyrimidin-5-amine?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, a palladium(II) acetate catalyst with a ligand (e.g., "catalyst A™") and a base like NaHCO₃ in 2-methyltetrahydrofuran can facilitate coupling between a brominated pyrimidine core and a boronic ester derivative of phenoxyaniline . Reaction optimization includes temperature control (e.g., 100°C for 3 hours) and post-reaction purification via chromatography (hexane/acetone gradient) to isolate the product .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and LC-MS for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like aromatic protons and amine groups. X-ray crystallography, as demonstrated for analogous pyrimidines, provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .
Advanced Research Questions
Q. What strategies address low yields in the coupling step during synthesis?
- Methodological Answer : Low yields often stem from inefficient catalyst systems or competing side reactions. Optimize ligand-to-palladium ratios (e.g., 2:1 ligand:Pd) to enhance catalytic activity . Screening alternative bases (e.g., K₂CO₃ instead of NaHCO₃) or solvents (e.g., DMF for polar intermediates) may improve reaction efficiency. Monitor reaction progress via TLC or in situ FTIR to identify incomplete conversions .
Q. How do substituents on the pyrimidine ring influence the compound’s reactivity in downstream applications?
- Methodological Answer : Electron-donating groups (e.g., methyl or methoxy) at specific positions can modulate electronic density, altering nucleophilicity. For instance, a methyl group at the 6-position (as in 6-methyl-2-phenylpyrimidines) enhances stability during functionalization . Computational modeling (DFT) predicts charge distribution, while Hammett constants quantify substituent effects on reaction rates .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer : Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, intramolecular hydrogen bonds (N–H⋯N) observed in X-ray structures can stabilize specific conformers not evident in solution-phase NMR . Validate findings by comparing with literature analogs and employing variable-temperature NMR to detect equilibrium shifts .
Characterization and Stability
Q. What degradation pathways are critical for long-term stability studies of this compound?
- Methodological Answer : Accelerated stability testing under heat/humidity (ICH guidelines) identifies hydrolysis-prone sites, such as the phenoxy-amine bond. Use HPLC-MS to detect degradation products (e.g., free phenols or pyrimidine fragments). Store the compound in inert atmospheres (argon) at –20°C to minimize oxidation .
Q. Can computational tools predict the solubility and bioavailability of this compound?
- Methodological Answer : Molecular dynamics simulations (e.g., COSMO-RS) estimate solubility parameters in solvents like DMSO or water. LogP calculations (via ChemAxon or ACD/Labs) predict lipophilicity, while in silico ADMET tools (e.g., SwissADME) assess permeability and metabolic stability .
Data Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer : Standardize starting material sources (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) and employ controlled reaction conditions (e.g., degassed solvents, strict temperature monitoring). Use QC protocols like chiral HPLC to ensure enantiomeric purity, especially if intermediates involve stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
